molecular formula C17H14FN3O2S B2731131 N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941875-46-3

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2731131
CAS RN: 941875-46-3
M. Wt: 343.38
InChI Key: GMJUVJRVYLRPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research for its ability to stimulate the immune system. It was first synthesized in 2002 by a group of researchers at the University of Tokyo and has since been studied extensively for its potential applications in various fields of medicine.

Scientific Research Applications

Metabolism and Disposition Studies

  • HIV Integrase Inhibitors : Early lead compounds related to the chemical structure have been studied for their role as potent HIV integrase inhibitors. The metabolic fate and excretion balance of these compounds were investigated in rats and dogs, showing primarily metabolic elimination. Such studies are crucial for understanding the pharmacokinetics of potential therapeutic agents (Monteagudo et al., 2007).

Anticancer Activity

  • Synthesis and Evaluation Against Cancer Cell Lines : Substituted benzamides, including those with a 1,3,4-oxadiazole core, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, highlighting their potential as therapeutic agents against cancer (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

  • Benzimidazole and Oxadiazole Derivatives : A series of benzimidazole derivatives containing oxadiazole, among other rings, have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showed significant activities, suggesting their utility in developing treatments for related disorders (Menteşe et al., 2015).

Receptor Mechanisms and Seizure Thresholds

  • Benzodiazepine Analogues for Anticonvulsant Activities : Novel benzodiazepine analogues, including oxadiazole derivatives, have been designed, synthesized, and investigated for their anticonvulsant activities. Their binding affinity to benzodiazepine receptors and effects on seizure thresholds were studied, showing potential as anticonvulsant agents (Zarghi et al., 2008).

properties

IUPAC Name

N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-9-5-4-8-13(14)11-24-17-21-20-15(23-17)10-19-16(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUVJRVYLRPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.